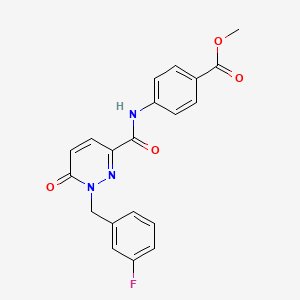![molecular formula C21H13N3OS2 B2538896 N-[3-(1,3-benzotiazol-2-il)fenil]-1,3-benzotiazol-2-carboxamida CAS No. 477485-45-3](/img/structure/B2538896.png)
N-[3-(1,3-benzotiazol-2-il)fenil]-1,3-benzotiazol-2-carboxamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "N-[3-(1,3-benzothiazol-2-yl)phenyl]-1,3-benzothiazole-2-carboxamide" is a benzothiazole derivative, which is a class of compounds known for their diverse biological activities. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. They are of significant interest in medicinal chemistry due to their potential therapeutic applications, including antimicrobial, antifungal, and anticancer activities .
Synthesis Analysis
The synthesis of benzothiazole derivatives typically involves the reaction of appropriate precursors under controlled conditions. For instance, a related compound, N-{(substituted)1,3-benzothiazol-2-yl}-1,1'-biphenyl-4-carboxamides, was synthesized by reacting biphenyl acid chloride with 2-aminobenzothiazole . Another example includes the synthesis of N-substituted benzyl/phenyl-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][1,2]benzothiazin-2(4H)-yl)acetamides, which involved the synergism of dihydropyrazolo[4,3-c][1,2]benzothiazine 5,5-dioxide moiety with carboxamides . These methods provide a basis for the synthesis of the compound , although the exact synthesis route for "N-[3-(1,3-benzothiazol-2-yl)phenyl]-1,3-benzothiazole-2-carboxamide" is not detailed in the provided papers.
Molecular Structure Analysis
The molecular structure of benzothiazole derivatives is often characterized using spectroscopic techniques such as NMR, IR, and mass spectrometry. For example, the crystal structure and theoretical calculations of a related compound were carried out using density functional theory, which showed the presence of an intra-molecular hydrogen bond that could stabilize the molecule . X-ray crystallography has also been used to elucidate the structures of similar compounds . These techniques would be applicable for analyzing the molecular structure of the compound .
Chemical Reactions Analysis
Benzothiazole derivatives can undergo various chemical reactions, which are essential for their biological activity. The papers provided do not detail specific reactions for "N-[3-(1,3-benzothiazol-2-yl)phenyl]-1,3-benzothiazole-2-carboxamide," but they do discuss the reactivity of similar compounds. For instance, the synthesis of some derivatives involves cyclocondensation reactions , while others are synthesized through reactions involving carboxamides . These reactions are crucial for the formation of the benzothiazole core and its functionalization.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzothiazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. Theoretical calculations can predict properties like IR and Raman spectra, electron absorption spectra, and thermodynamic properties . The antimicrobial screening of some derivatives indicates that these compounds can interact with biological systems, which is related to their chemical properties . The physical and chemical properties of "N-[3-(1,3-benzothiazol-2-yl)phenyl]-1,3-benzothiazole-2-carboxamide" would need to be determined experimentally for a comprehensive analysis.
Aplicaciones Científicas De Investigación
Actividad Antituberculosa
Los derivados de benzotiazol, incluyendo la N-[3-(1,3-benzotiazol-2-il)fenil]-1,3-benzotiazol-2-carboxamida, se han sintetizado y estudiado por sus propiedades antituberculosas . Estos compuestos han mostrado efectos inhibitorios contra M. tuberculosis, con algunos derivados que demuestran una mejor potencia de inhibición que los fármacos de referencia estándar .
Actividad Antibacteriana
Los derivados de N’- (1,3-benzotiazol-2-il)-arilamida se han sintetizado y evaluado por sus propiedades antibacterianas . Estos compuestos han mostrado actividad variable contra cepas bacterianas tanto Gram-positivas como Gram-negativas. Algunos compuestos, incluidos aquellos con un anillo de tiofeno unido a la parte de benzotiazol a través de un enlace amida, han exhibido una actividad prometedora contra Staphylococcus aureus .
Actividad Antimicrobiana
Los derivados de benzotiazol son conocidos por servir como fármacos antimicrobianos . Se han utilizado en el tratamiento de diversas infecciones causadas por microorganismos.
Actividad Antifúngica
Los derivados de benzotiazol se han investigado por sus propiedades antifúngicas . Se han utilizado para tratar infecciones causadas por hongos.
Actividad Antiprotozoaria
Los derivados de benzotiazol también se han estudiado por su actividad antiprotozoaria . Se han utilizado para tratar enfermedades causadas por parásitos protozoarios.
Actividad Anticancerígena
Los derivados de benzotiazol se han asociado con actividad anticancerígena . Se han utilizado en el tratamiento de varios tipos de cáncer.
Actividad Antiinflamatoria
Los derivados de benzotiazol se han asociado con actividad antiinflamatoria . Se han utilizado en el tratamiento de afecciones caracterizadas por inflamación.
Actividad Antihipertensiva
Los derivados de benzotiazol se han asociado con actividad antihipertensiva . Se han utilizado en el tratamiento de la presión arterial alta.
Mecanismo De Acción
Target of Action
The primary target of N-[3-(1,3-benzothiazol-2-yl)phenyl]-1,3-benzothiazole-2-carboxamide is the DprE1 . This target is significant in the context of anti-tubercular compounds , as it has been found to be inhibited by benzothiazole derivatives .
Mode of Action
Pharmacokinetics
It’s noted that admet calculation showed favourable pharmacokinetic profile of synthesized benzothiazole derivatives .
Result of Action
The result of the action of N-[3-(1,3-benzothiazol-2-yl)phenyl]-1,3-benzothiazole-2-carboxamide is the inhibition of M. tuberculosis . This compound has shown promising activity against Staphylococcus aureus with minimum inhibitory concentration (MIC) values in the range of 19.7–24.2 μM . It also exhibited bactericidal activity against this strain in minimum bactericidal concentration determination .
Action Environment
It’s known that the efficacy of benzothiazole derivatives can vary depending on the specific conditions of their application .
Propiedades
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)phenyl]-1,3-benzothiazole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13N3OS2/c25-19(21-24-16-9-2-4-11-18(16)27-21)22-14-7-5-6-13(12-14)20-23-15-8-1-3-10-17(15)26-20/h1-12H,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTRNBTYSRSRLHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CC(=CC=C3)NC(=O)C4=NC5=CC=CC=C5S4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

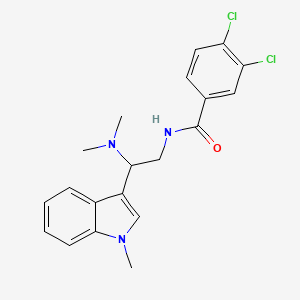
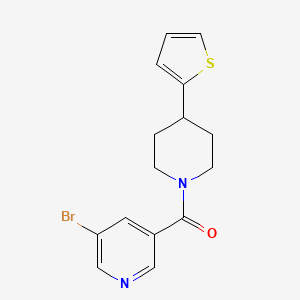
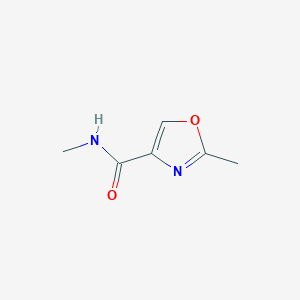
![N-(3-(dimethylamino)propyl)-2-(2,4-dimethylphenyl)-N-(6-fluorobenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2538819.png)
amino]-2,5-dimethyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2538821.png)
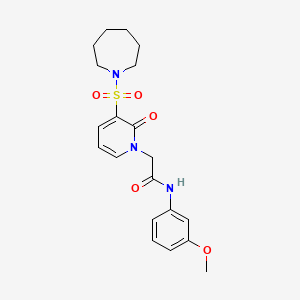
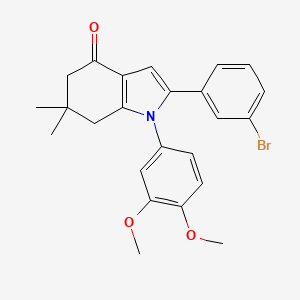
![Spiro 3-[1-benzyl oxindyl]-2'-[3'-(3,4-dichlorophenyl)thiazolidin-4-one]](/img/structure/B2538827.png)
![methyl 4-(N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)sulfamoyl)benzoate](/img/structure/B2538828.png)
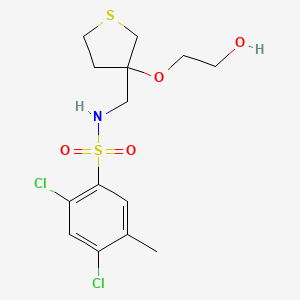

![2-Chloro-N-[(2-chloro-5-hydroxyphenyl)methyl]acetamide](/img/structure/B2538833.png)
![1-tosyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B2538835.png)
